molecular formula C18H15NO3 B122358 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one CAS No. 93609-84-8

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Cat. No. B122358
Key on ui cas rn: 93609-84-8
M. Wt: 293.3 g/mol
InChI Key: MVYPGJMOODJFAZ-UHFFFAOYSA-N
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Patent
US07732441B2

Procedure details

To the product from step (b) (37.7 g, 186 mmol) was added N,N-dimethylformamide (200 mL) and potassium carbonate (34.5 g, 250 mmol) followed by benzyl bromide (31.8 g, 186 mmol). The mixture was stirred at room temperature for 2.25 hour and then poured into saturated sodium chloride (3.5 L) at 0° C. and stirred for 1 hour. The product was collected and dried on a Buchner funnel for 1 hour, and the resulting solids were dissolved in dichloromethane (2 L) and this mixture was dried over sodium sulfate. The solution was filtered through a pad of Celite which was then washed with dichloromethane (5×200 mL). The combined filtrate was then concentrated to dryness and the resulting solids were triturated with ether (500 mL) for 2 h. The product was collected on a Buchner funnel, washed with ether (2×250 mL) and dried under reduced pressure to give the title compound (44 g) as a powder.
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:15])[NH:9]2)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:22](Br)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[Cl-].[Na+]>CN(C)C=O>[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:15])[NH:9]2)(=[O:3])[CH3:2] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
37.7 g
Type
reactant
Smiles
C(C)(=O)C1=C2C=CC(NC2=C(C=C1)O)=O
Name
Quantity
34.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
3.5 L
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2.25 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
dried on a Buchner funnel for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solids were dissolved in dichloromethane (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
this mixture was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of Celite which
WASH
Type
WASH
Details
was then washed with dichloromethane (5×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the resulting solids were triturated with ether (500 mL) for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was collected on a Buchner funnel
WASH
Type
WASH
Details
washed with ether (2×250 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
C(C)(=O)C1=C2C=CC(NC2=C(C=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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